2-(7-ethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-fluorobenzyl)acetamide
Description
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Properties
IUPAC Name |
2-(7-ethyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2S/c1-2-13-7-16(23)21-14(10-24-17(21)20-13)8-15(22)19-9-11-3-5-12(18)6-4-11/h3-7,14H,2,8-10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJGMEDKZQXTPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N2C(CSC2=N1)CC(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(7-ethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-fluorobenzyl)acetamide?
- Methodological Answer : The compound’s core structure (thiazolo[3,2-a]pyrimidine) can be synthesized via cyclocondensation reactions. For example, ethyl carboxylate derivatives (e.g., ) are often used as intermediates. The 4-fluorobenzyl group can be introduced via nucleophilic substitution or reductive amination. Key steps include:
- Cyclization of thiazole and pyrimidine precursors under reflux with catalysts like acetic acid or DMF.
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate intermediates.
- Final coupling using carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%).
- NMR : 1H/13C NMR to confirm substituent positions (e.g., ethyl group at C7, fluorobenzyl at N-acetamide).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+) .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodological Answer : Prioritize assays aligned with thiazolo-pyrimidine derivatives’ known activities (e.g., kinase inhibition, antimicrobial effects):
- Enzyme Inhibition : Screen against kinases (e.g., EGFR, CDK2) using fluorescence-based ADP-Glo assays.
- Antimicrobial Testing : MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in structural predictions for this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical. For example, and used SC-XRD to resolve bond angles and confirm Z/E configurations in similar fluorobenzyl-thiazolo-pyrimidines. Key parameters:
- Space Group : Monoclinic P21/n (common for such derivatives).
- Data Collection : Low-temperature (173 K) to minimize thermal motion.
- Refinement : SHELXL for anisotropic displacement parameters .
Q. What strategies optimize the compound’s pharmacokinetic (PK) properties while retaining activity?
- Methodological Answer : Modify substituents to balance lipophilicity and solubility:
- LogP Optimization : Introduce polar groups (e.g., hydroxyl, amine) on the ethyl or fluorobenzyl moieties.
- Metabolic Stability : Use liver microsomal assays to identify vulnerable sites (e.g., ester hydrolysis).
- Pro-drug Design : Mask acidic/basic groups with acetyl or tert-butyl carbamates .
Q. How can structure-activity relationship (SAR) studies guide further derivatization?
- Methodological Answer : Systematically vary substituents and correlate with bioactivity:
- Thiazolo Ring : Replace ethyl with cyclopropyl to test steric effects.
- Fluorobenzyl Group : Compare 4-fluoro with 2-fluoro/chloro analogs ( ).
- Data Analysis : Use multivariate regression (e.g., CoMFA) to model activity trends .
Q. What analytical methods resolve discrepancies in biological assay reproducibility?
- Methodological Answer : Ensure assay robustness via:
- Dose-Response Curves : Triplicate experiments with positive/negative controls (e.g., staurosporine for kinase inhibition).
- Counter-Screens : Rule out false positives using orthogonal assays (e.g., SPR for binding affinity).
- Batch Variation Analysis : Monitor compound stability via LC-MS over time .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data across different studies?
- Methodological Answer : Standardize solubility protocols:
- Solvent System : Use PBS (pH 7.4) and DMSO for equilibrium solubility measurements.
- Temperature Control : Conduct assays at 25°C and 37°C to account for thermal effects.
- Validation : Compare with published data for structurally similar compounds (e.g., ) .
Experimental Design Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
